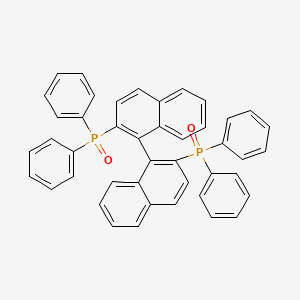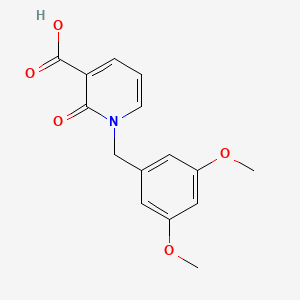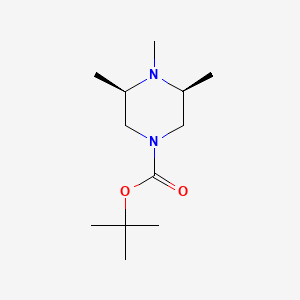![molecular formula C14H19NO5 B3170208 Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate CAS No. 941715-64-6](/img/structure/B3170208.png)
Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate
Overview
Description
“Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate” is a chemical compound with the molecular formula C14H19NO5 . It is a solid substance and is used for scientific research and development .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H19NO5/c1-14(2,3)20-13(17)15-10-7-6-9(12(16)19-5)8-11(10)18-4/h6-8H,1-5H3,(H,15,17) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 281.31 . It is a solid at room temperature .Mechanism of Action
Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate works by inhibiting the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate in lab experiments is that it is a reversible inhibitor of monoamine oxidase, which means that its effects can be easily reversed by discontinuing its use. This makes it a useful tool for studying the role of monoamine oxidase in various physiological processes.
One limitation of using this compound in lab experiments is that it can have off-target effects on other enzymes and receptors in the brain. This can complicate the interpretation of the results of experiments using this compound.
Future Directions
There are a number of future directions for research on Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate. One area of research is the development of more selective inhibitors of monoamine oxidase, which could have fewer off-target effects than this compound. Another area of research is the use of this compound in combination with other drugs for the treatment of depression and anxiety disorders. Finally, there is a need for more research on the long-term effects of this compound use, particularly in elderly populations.
Scientific Research Applications
Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to be effective in the treatment of major depressive disorder, social anxiety disorder, and panic disorder. This compound has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Safety and Hazards
The safety information for “Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate” indicates that it may cause skin and eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . The compound should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
methyl 3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-10-7-6-9(12(16)19-5)8-11(10)18-4/h6-8H,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRRVAXAOYYQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B3170151.png)




![N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride](/img/structure/B3170198.png)
![(3R)-3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile](/img/structure/B3170200.png)




![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)[2-[(methoxycarbonyl)amino]ethoxy]methyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B3170248.png)